molecular formula C22H21N3O5S B2874831 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide CAS No. 477295-24-2

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2874831
CAS RN: 477295-24-2
M. Wt: 439.49
InChI Key: HLKYKVGNAPNAMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide”, benzofuran derivatives have been synthesized using different methods. For instance, a new series of benzofuran derivatives have been synthesized by the reaction of substituted N - (4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .

Scientific Research Applications

Synthesis of Benzofuran Derivatives

The compound is used in the synthesis of elaborate benzofuran-2-carboxamide derivatives . A highly modular synthetic route involving 8-aminoquinoline directed C–H arylation and transamidation chemistry has been developed, which enables access to a wide range of elaborate benzofuran-2-carboxamides .

Drug Design

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . A large number of benzofuran-based drugs are available on the market, including Methoxsalen (used against psoriasis and eczema), the antiarrhythmic medications Amiodarone and Dronedarone, as well as the antidepressant Vilazodone .

Antimicrobial Properties

Benzofuran derivatives have been shown to display a wide range of antimicrobial properties . This makes the compound a potential candidate for the development of new antimicrobial agents.

Anticancer Therapeutic Potential

Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .

In Vitro Cytotoxic Activity

Compounds derived from benzofuran have shown significant in vitro cytotoxic activity against pancreatic cancer cells (MIA PaCa2) and human colon cancer cells (HCT116) . The IC50 values ranged between 3.27–11.27 μM, indicating their potential as anticancer agents .

Synthesis of N-acetylpyrazoline

The compound can be used in the synthesis of N-acetylpyrazoline . Some of these compounds showed better activity than prazocin, a medication used to treat high blood pressure .

properties

IUPAC Name

3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h3-12H,1-2,13-14H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKYKVGNAPNAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide

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